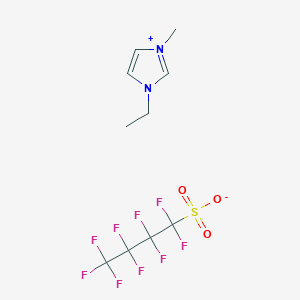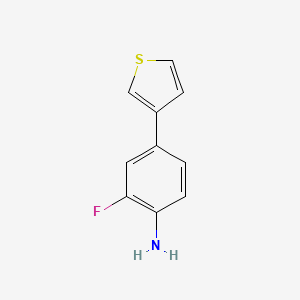
2-Fluoro-4-(3-thienyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(3-thienyl)aniline is an organic compound with the molecular formula C10H8FNS. It consists of a fluorine atom, a thienyl group (a sulfur-containing five-membered ring), and an aniline moiety (an aromatic amine).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-thienyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(3-thienyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(3-thienyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(3-thienyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline moiety can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar structural features but lacks the thienyl group.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit various biological and industrial applications.
Uniqueness
2-Fluoro-4-(3-thienyl)aniline is unique due to the presence of both a fluorine atom and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H8FNS |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-fluoro-4-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6H,12H2 |
Clé InChI |
UCFXICCDHCHHFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CSC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



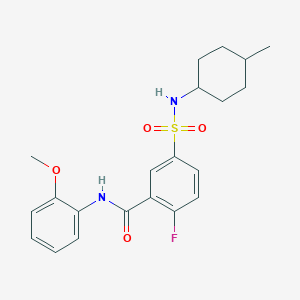
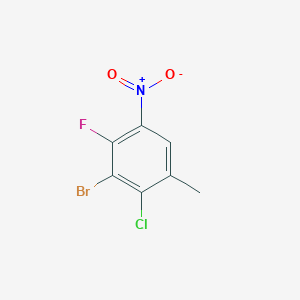
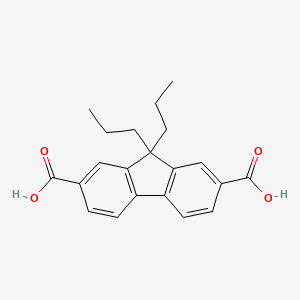

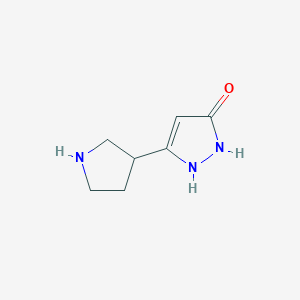
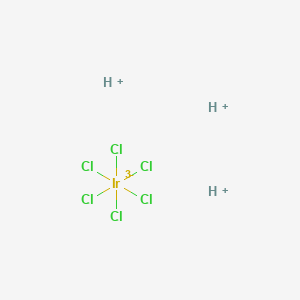
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
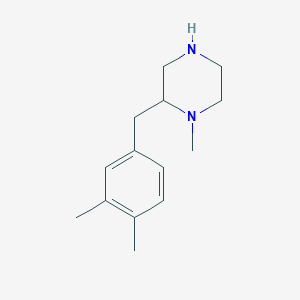
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)

